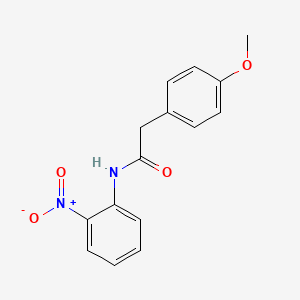

10-(1-pyrrolidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

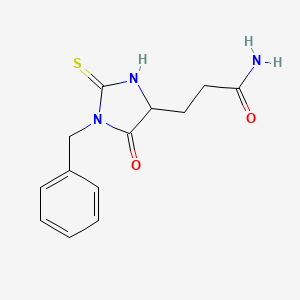

10-(1-pyrrolidinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride, commonly known as PTZ, is a chemical compound that has been widely used in scientific research. PTZ belongs to the phenothiazine class of compounds and has been extensively studied for its biochemical and physiological effects.

Mécanisme D'action

The exact mechanism of action of PTZ is not fully understood, but it is believed to act on the GABAergic system. PTZ is known to inhibit the activity of GABA-A receptors, which are responsible for the regulation of neuronal excitability. This inhibition leads to an increase in neuronal excitability and can trigger seizures. PTZ has also been shown to modulate the activity of other neurotransmitter systems, including glutamate, dopamine, and serotonin.

Biochemical and Physiological Effects

PTZ has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the central nervous system, PTZ has been shown to affect the cardiovascular system, immune system, and gastrointestinal system. PTZ has been shown to increase heart rate and blood pressure, and to modulate the activity of immune cells. PTZ has also been shown to affect the secretion of gastric acid and to have anti-inflammatory effects.

Avantages Et Limitations Des Expériences En Laboratoire

PTZ is a widely used research tool due to its ability to induce seizures in animal models. This makes it a valuable tool for studying the mechanisms of epileptogenesis and for testing the efficacy of antiepileptic drugs. PTZ-induced seizures are also relatively easy to measure and quantify, which makes it a useful tool for high-throughput screening of potential antiepileptic drugs. However, PTZ has limitations as a research tool. It is a convulsant agent and can cause significant stress to animals, which can affect the validity of the results. In addition, PTZ-induced seizures may not accurately reflect the mechanisms of human epilepsy, which can limit its translational value.

Orientations Futures

There are several future directions for research on PTZ. One area of research is to further elucidate the mechanisms of action of PTZ on the central nervous system. This can help to identify new targets for the development of antiepileptic drugs and other therapeutics. Another area of research is to develop new animal models of epilepsy and seizure disorders that more accurately reflect the mechanisms of human epilepsy. This can help to improve the translational value of PTZ-induced seizures as a research tool. Finally, there is a need to develop new convulsant agents that are less stressful to animals and have fewer limitations as a research tool.

Conclusion

In conclusion, PTZ is a widely used research tool that has been extensively studied for its biochemical and physiological effects. PTZ-induced seizures are a valuable tool for studying the mechanisms of epileptogenesis and for testing the efficacy of antiepileptic drugs. However, PTZ has limitations as a research tool, and there is a need for further research to improve its translational value and to develop new convulsant agents.

Méthodes De Synthèse

PTZ can be synthesized by the reaction of 2-(trifluoromethyl)phenothiazine with pyrrolidine and acetic anhydride in the presence of a catalyst. The resulting product is then purified and converted into the hydrochloride salt form. The synthesis of PTZ is well-established and has been described in various scientific publications.

Applications De Recherche Scientifique

PTZ has been extensively used as a research tool to study the central nervous system. It is commonly used as a convulsant agent in animal models of epilepsy and seizure disorders. PTZ-induced seizures are widely used as a model to study the mechanisms of epileptogenesis and to test the efficacy of antiepileptic drugs. PTZ has also been used to study the effects of drugs on cognitive function, anxiety, and depression. In addition, PTZ has been used to study the effects of various environmental factors on the central nervous system, including stress, sleep deprivation, and drug abuse.

Propriétés

IUPAC Name |

2-pyrrolidin-1-yl-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2OS.ClH/c20-19(21,22)13-7-8-17-15(11-13)24(14-5-1-2-6-16(14)26-17)18(25)12-23-9-3-4-10-23;/h1-2,5-8,11H,3-4,9-10,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORZFCIHEMUQKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidin-1-yl-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone | |

CAS RN |

414889-64-8 |

Source

|

| Record name | Ethanone, 2-(1-pyrrolidinyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=414889-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-{1-[1-(3-phenoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5145499.png)

![1-(4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5145516.png)

![3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5145529.png)

![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5145531.png)

![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5145543.png)

![2-phenylethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5145550.png)

![1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine](/img/structure/B5145555.png)

![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}](/img/structure/B5145568.png)